2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine
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Overview
Description
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine is a heterocyclic compound that contains both an oxadiazole ring and a morpholine ring The oxadiazole ring is known for its diverse biological activities, while the morpholine ring is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like acetone and catalysts such as anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the morpholine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can form hydrogen bonds and interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
Uniqueness
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine is unique due to the presence of both the oxadiazole and morpholine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine |
InChI |
InChI=1S/C7H11N3O2/c1-5-9-7(12-10-5)6-4-8-2-3-11-6/h6,8H,2-4H2,1H3 |
InChI Key |
HNKZDNYVECSROR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CNCCO2 |
Origin of Product |
United States |
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